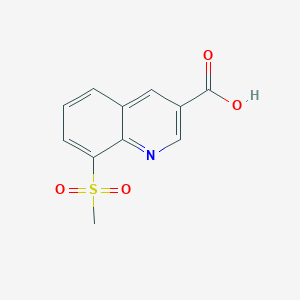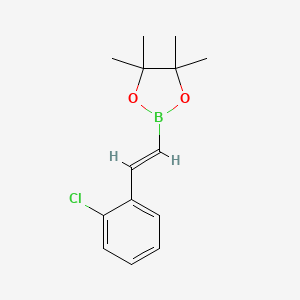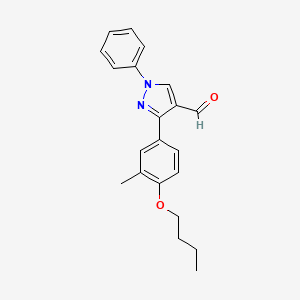
3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring substituted with a 4-butoxy-3-methylphenyl group, a phenyl group, and a carbaldehyde group . The exact structure would depend on the positions of these substituents on the pyrazole ring.Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. These could include electrophilic substitution reactions, nucleophilic addition reactions at the carbonyl group, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the positions of the substituents on the pyrazole ring. These could include its melting point, boiling point, solubility in various solvents, and others .Applications De Recherche Scientifique
Synthesis and Characterization
Research has demonstrated the synthesis of pyrazole derivatives and their Schiff bases with chitosan, aiming at enhancing antimicrobial properties. The study involved the characterization of these compounds through solubility tests, elemental analysis, spectral analyses (FTIR, 1H NMR), thermogravimetric analysis, and X-ray diffraction (XRD) techniques. This work lays the groundwork for developing novel materials with potential applications in biomedicine due to their antimicrobial efficacy (Hamed et al., 2020).
Antimicrobial Activities
A study focused on the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents using a Vilsmeier–Haack reaction approach. The synthesized compounds showed a broad spectrum of antimicrobial activities, indicating their potential as novel antimicrobial agents (Bhat et al., 2016).
Antioxidant Activities
Research on bioactive formylpyrazole analogues involved their synthesis and evaluation for antimicrobial and antioxidant activities. The study revealed that compounds with methyl and methoxy substitutions displayed good antimicrobial activities, while those with methyl, methoxy, and no substitutions exhibited promising antioxidant abilities. This highlights the dual functionality of pyrazole derivatives in combating oxidative stress and microbial infections (Gurunanjappa et al., 2017).
Anti-inflammatory and Analgesic Activities
Another research avenue explored the synthesis of new 3-(2'-thienyl)pyrazole-based heterocycles for evaluating their antimicrobial, anti-inflammatory, and analgesic activities. This study contributes to the understanding of the therapeutic potential of pyrazole derivatives in pain management and inflammation reduction (Abdel-Wahab et al., 2012).
Nonlinear Optical (NLO) Properties
A distinct study synthesized pyrazole-based derivatives to investigate their photophysical properties and their applicability in nonlinear optics. Through DFT and TDDFT studies, it was found that these compounds possess high first and second-order hyperpolarizability, indicating their potential in developing new materials for optical applications (Lanke & Sekar, 2016).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-butoxy-3-methylphenyl)-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-3-4-12-25-20-11-10-17(13-16(20)2)21-18(15-24)14-23(22-21)19-8-6-5-7-9-19/h5-11,13-15H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBJZAWMINCHDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

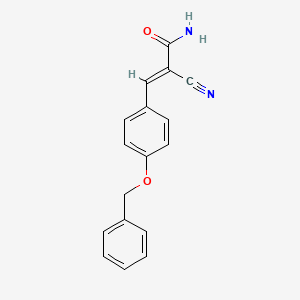
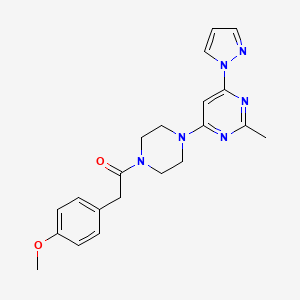

![6-Amino-7-(benzenesulfonyl)-5-(4-ethoxyphenyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2767975.png)

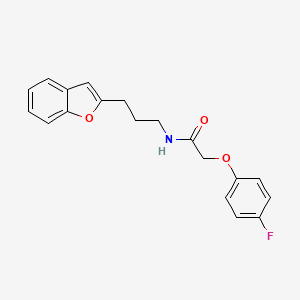
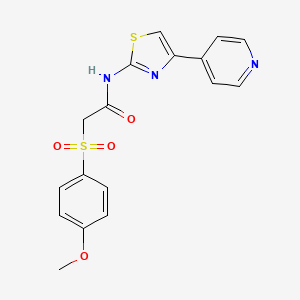

![7-(2-methoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2767981.png)
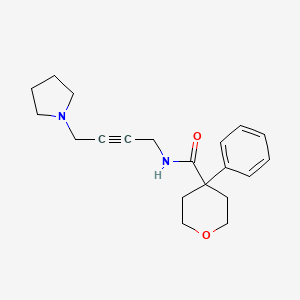
![3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2767984.png)
![9-(3-methoxyphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2767986.png)
